3,4,6-trichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor.
Chlorination: The benzothiophene core is then chlorinated at the 3, 4, and 6 positions using reagents such as chlorine gas or thionyl chloride.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The chlorinated benzothiophene core is then coupled with the thiadiazole ring through an amide bond formation reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would typically involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or other functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
3,4,6-Trichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,4,6-trichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Trichloro-1-benzothiophene-2-carboxamide: Lacks the thiadiazole ring.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide: Lacks the chlorine atoms.
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the amide group.
Uniqueness
3,4,6-Trichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of both the chlorinated benzothiophene core and the thiadiazole ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H6Cl3N3OS2 |
---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
3,4,6-trichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H6Cl3N3OS2/c1-4-17-18-12(20-4)16-11(19)10-9(15)8-6(14)2-5(13)3-7(8)21-10/h2-3H,1H3,(H,16,18,19) |
InChI Key |
JNTUORAVHGWHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.